An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Tetraconazole
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Tetraconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraconazole is a broad-spectrum triazole fungicide widely utilized in agriculture for the control of various fungal pathogens. Its efficacy is intrinsically linked to its specific chemical structure and stereochemistry. This technical guide provides a comprehensive overview of the chemical properties, stereoisomerism, and synthesis of tetraconazole, with a focus on providing detailed experimental protocols and structured data for research and development purposes.
Chemical Structure and Identification
Tetraconazole is a synthetic compound belonging to the conazole class of fungicides. Its chemical structure is characterized by a 1,2,4-triazole ring linked to a 2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl group.
The key identifiers and physicochemical properties of racemic tetraconazole are summarized in the table below for easy reference.
| Identifier/Property | Value | Reference |
| IUPAC Name | (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether | [1][2] |
| CAS Name | 1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1H-1,2,4-triazole | [2][3] |
| CAS Number | 112281-77-3 | [2][3] |
| Molecular Formula | C₁₃H₁₁Cl₂F₄N₃O | [3][4] |
| Molecular Weight | 372.15 g/mol | [3][4] |
| Appearance | Viscous colorless oil | |
| Water Solubility | 150 mg/L (at 20°C, pH 7) | [5] |
| Vapor Pressure | 1.2 x 10⁻⁵ mmHg (at 20°C) | |
| Log P (octanol/water) | 3.1 (at pH 7) |
Stereoisomerism of Tetraconazole
Tetraconazole possesses a single chiral center at the C-2 position of the propyl chain, giving rise to two enantiomers: (R)-(+)-tetraconazole and (S)-(-)-tetraconazole.[1] Commercial tetraconazole is typically formulated and sold as a racemic mixture, containing equal amounts of both enantiomers.[1][6]
The differential biological activity of the individual enantiomers is a critical aspect of tetraconazole's fungicidal action. Research has shown that the (R)-(+)-enantiomer exhibits significantly higher fungicidal activity against various plant pathogens compared to the (S)-(-)-enantiomer.[7][8][9] Specifically, (R)-(+)-Tetraconazole is reported to be 1.49 to 1.98 times more active than (S)-(-)-Tetraconazole.[7][9]
| Stereoisomer | Common Name | Biological Activity |
| (R)-1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole | (R)-(+)-Tetraconazole, Rectusazole | More fungitoxically active enantiomer[8][9] |
| (S)-1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole | (S)-(-)-Tetraconazole | Less fungitoxically active enantiomer[8][9] |
Mechanism of Action
Tetraconazole, like other triazole fungicides, acts as a sterol biosynthesis inhibitor.[1] It specifically targets and inhibits the fungal cytochrome P450 enzyme 14α-demethylase (CYP51).[7] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting ergosterol synthesis, tetraconazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[7]
Experimental Protocols
Synthesis of Racemic Tetraconazole
A common synthetic route for racemic tetraconazole involves the fluorination of a key alcohol intermediate, 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol. The following is a generalized protocol based on published patent literature.[10]
Materials:
-
2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol
-
Toluene
-
Dimethyl sulfoxide (DMSO)
-
Potassium hydroxide (KOH), finely ground
-
Tetrafluoroethylene gas
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a suitable glass reactor equipped with a stirrer and cooling system, dissolve 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol in a mixture of toluene and DMSO.[10]
-
Cool the reaction mixture to a temperature between -5°C and -10°C.[10]
-
While maintaining the low temperature, add finely ground potassium hydroxide to the mixture.[10]
-
Introduce gaseous tetrafluoroethylene into the reactor.
-
Allow the reaction to proceed with stirring for approximately 4 hours, maintaining the temperature between -5°C and -10°C.[10]
-
After the reaction is complete, perform an aqueous workup by adding water and extracting the product with a suitable organic solvent.
-
Wash the organic phase with water, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude tetraconazole product.
-
Purification can be achieved via column chromatography if necessary to remove impurities.[10]
Chemoenzymatic Synthesis of Tetraconazole Enantiomers
A stereoselective synthesis of the individual enantiomers of tetraconazole can be achieved through a chemoenzymatic approach, which utilizes lipases for stereoselective hydrolysis or transesterification.[8]
Key Steps:
-
Enzymatic Resolution: A racemic precursor, such as (R,S)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)prop-1-yl acetate, is subjected to lipase-catalyzed hydrolysis. The lipase will selectively hydrolyze one enantiomer, allowing for the separation of the unreacted acetate and the hydrolyzed alcohol.[8]
-
Chemical Conversion: The separated enantiomerically enriched precursor is then chemically converted to the corresponding tetraconazole enantiomer through the fluorination step described in the racemic synthesis.[8]
Analytical Separation of Tetraconazole Enantiomers
The enantiomers of tetraconazole can be separated and quantified using chiral High-Performance Liquid Chromatography (HPLC).
Method:
-
Column: A chiral stationary phase, such as cellulose tris(3-chloro-4-methylphenylcarbamate), is effective for the separation.
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and a 0.1% formic acid solution (e.g., 70:30, v/v).
-
Detection: Detection can be achieved using a UV detector or, for higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS).
Fungicidal Activity Assay (In Vitro)
The relative fungicidal activity of the tetraconazole enantiomers can be determined using an agar dilution method against various fungal pathogens.[8]
Procedure:
-
Prepare a stock solution of each tetraconazole enantiomer and the racemic mixture in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of each test compound.
-
Incorporate the dilutions into a molten agar medium (e.g., Potato Dextrose Agar) to achieve a range of final concentrations.
-
Pour the agar into petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug of the target fungus.
-
Incubate the plates at an appropriate temperature for the specific fungus.
-
Measure the radial growth of the fungal colony over time.
-
Calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) for each compound to compare their fungicidal potency.
Conclusion
Tetraconazole's efficacy as a fungicide is a direct result of its unique chemical structure and the stereospecific activity of its (R)-(+)-enantiomer. Understanding the synthesis, stereochemistry, and mechanism of action of this compound is crucial for the development of more effective and environmentally sound crop protection strategies. The detailed protocols and data presented in this guide are intended to support further research and development in this field.
References
- 1. Tetraconazole (Ref: M14360) [sitem.herts.ac.uk]
- 2. CN102993013B - Synthesis method of tetraconazole intermediate - Google Patents [patents.google.com]
- 3. Enantiomeric separation of ketoconazole and terconazole antifungals by electrokinetic chromatography: Rapid quantitative analysis of ketoconazole in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2016092573A1 - Process for the preparation of tetraconazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Terconazole. Pharmacology of a new antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective effects of the chiral fungicide tetraconazole in wheat: Fungicidal activity and degradation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
